Physical and chemical properties of 1-Ethyl-3,5-difluorobenzene
Physical and chemical properties of 1-Ethyl-3,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-Ethyl-3,5-difluorobenzene (CAS No. 117358-52-8). It is a valuable resource for researchers and professionals in organic synthesis, pharmaceutical development, and material science. This document details the compound's characteristics, applications, and safety protocols. A plausible experimental protocol for its synthesis via Friedel-Crafts ethylation is also presented.
Physical and Chemical Properties
1-Ethyl-3,5-difluorobenzene is a colorless to almost colorless liquid.[1] Its core physical and chemical properties are summarized in the table below for easy reference. The fluorine substituents significantly influence the molecule's lipophilicity and metabolic stability, making it a key building block in the development of new chemical entities.[1]
| Property | Value | Reference |
| CAS Number | 117358-52-8 | [1][2] |
| Molecular Formula | C₈H₈F₂ | [1][2][3] |
| Molecular Weight | 142.15 g/mol | [1][3] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [4] |
| Boiling Point | 127.5 ± 20.0 °C at 760 mmHg | [4] |
| Flash Point | 21.6 ± 9.6 °C | [4] |
| Refractive Index | n20D 1.45 | [1] |
| Purity | ≥ 98% (GC) | [1] |
| LogP | 3.35 | [4] |
| Vapor Pressure | 13.5 ± 0.2 mmHg at 25°C | [4] |
| InChIKey | PFINYKRPUJCMCT-UHFFFAOYSA-N | [2][4] |
Applications
The unique properties of 1-Ethyl-3,5-difluorobenzene make it a versatile intermediate in various scientific and industrial fields.
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Pharmaceutical Development: It serves as a crucial building block in the synthesis of novel pharmaceuticals. The presence of fluorine atoms can enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[1]
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Agrochemicals: This compound is utilized in the synthesis of advanced pesticides and herbicides, contributing to the development of more effective and environmentally benign agricultural chemicals.[1]
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Organic Synthesis: As a key intermediate, it is widely used in laboratories to enhance the efficiency of various chemical reactions for the creation of complex organic molecules.[1]
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Material Science: It finds applications in the formulation of specialty polymers and coatings that require high thermal and chemical resistance.[1]
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Analytical Chemistry: It can be used as a reference standard in analytical methods for the accurate quantification of similar compounds in complex mixtures.[1]
Synthesis and Reactions
The primary route for the synthesis of 1-Ethyl-3,5-difluorobenzene is through the Friedel-Crafts ethylation of 1,3-difluorobenzene. This electrophilic aromatic substitution reaction involves the introduction of an ethyl group onto the aromatic ring, catalyzed by a Lewis acid.
Experimental Protocols
Plausible Synthesis of 1-Ethyl-3,5-difluorobenzene via Friedel-Crafts Ethylation:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous aluminum chloride (AlCl₃) and a suitable inert solvent (e.g., carbon disulfide or nitrobenzene).
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Addition of Reactants: 1,3-difluorobenzene is added to the stirred suspension. The mixture is cooled in an ice bath.
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Ethylation: Ethyl halide (e.g., ethyl bromide or ethyl chloride) is added dropwise from the dropping funnel to the cooled mixture.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period to ensure complete reaction.
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Workup: The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Purification: The combined organic layers are washed with a sodium bicarbonate solution and then with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield 1-Ethyl-3,5-difluorobenzene.
Spectroscopic Data
Specific experimental spectroscopic data for 1-Ethyl-3,5-difluorobenzene is not widely available in public databases. However, characteristic spectral features can be predicted based on its structure and data from the parent compound, 1,3-difluorobenzene.
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¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The aromatic region would display signals corresponding to the protons on the difluorinated benzene ring, with splitting patterns influenced by fluorine-proton coupling. For reference, the ¹H NMR spectrum of 1,3-difluorobenzene in CDCl₃ shows signals in the range of 6.63-7.27 ppm.
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¹³C NMR: The carbon NMR spectrum would exhibit distinct signals for the methyl and methylene carbons of the ethyl group, as well as four signals for the aromatic carbons, with their chemical shifts and splitting patterns influenced by the attached fluorine atoms. The ¹³C NMR spectrum of 1,3-difluorobenzene shows signals around 103, 110, 131, and 163 ppm.
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IR Spectroscopy: The infrared spectrum would show characteristic C-H stretching vibrations for the aromatic ring and the ethyl group, as well as strong C-F stretching bands.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 142.15, corresponding to the molecular weight of the compound.
Safety and Handling
1-Ethyl-3,5-difluorobenzene is a flammable liquid and is harmful if swallowed.[3] Appropriate safety precautions should be taken when handling this chemical.
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GHS Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed).[3]
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Precautionary Statements:
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P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.
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P233: Keep container tightly closed.
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P240: Ground and bond container and receiving equipment.
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P264: Wash skin thoroughly after handling.
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P270: Do not eat, drink or smoke when using this product.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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P370+P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.
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P403+P235: Store in a well-ventilated place. Keep cool.
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P501: Dispose of contents/container to an approved waste disposal plant.
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Always refer to the Safety Data Sheet (SDS) for complete safety and handling information.
